

An In-depth Technical Guide to the Spectroscopic Analysis of 8-Methylquinoline

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Compound of Interest

Compound Name: 8-Methylquinoline

Cat. No.: B175542

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the spectroscopic analysis of **8-methylquinoline** (C₁₀H₉N), a heterocyclic aromatic compound.^{[1][2][3]} The methodologies and data presented herein are essential for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for **8-methylquinoline** obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **8-methylquinoline**. The data below were obtained in deuterated chloroform (CDCl₃).^{[4][5][6]}

Table 1: ¹H NMR Spectroscopic Data for **8-Methylquinoline**^{[4][5]}

Proton Assignment	Chemical Shift (δ) ppm	Coupling Constants (J) Hz
H-2	8.949	dd, J = 4.2, 1.7
H-4	8.120	dd, J = 8.3, 1.7
H-5	7.653	d, J = 8.1
H-6	7.560	d, J = 7.1
H-3	7.432	dd, J = 8.3, 4.2
H-7	7.386	t, J = 7.6 (approx.)
-CH ₃	2.826	s

Note: Assignments are based on typical quinoline chemical shifts and coupling patterns. 'd' denotes a doublet, 'dd' a doublet of doublets, 't' a triplet, and 's' a singlet.

Table 2: ¹³C NMR Spectroscopic Data for **8-Methylquinoline**

Carbon Assignment	Chemical Shift (δ) ppm
C-2	149.3
C-3	121.0
C-4	136.2
C-4a	128.5
C-5	126.3
C-6	130.0
C-7	125.8
C-8	133.2
C-8a	146.9
-CH ₃	17.8

Note: Data sourced from literature values. Assignments may vary slightly depending on the specific reference.

Mass Spectrometry (MS)

Mass spectrometry of **8-methylquinoline** is typically performed using Electron Ionization (EI). The analysis provides information on the molecular weight and fragmentation pattern of the molecule. The molecular weight of **8-methylquinoline** is 143.19 g/mol .[\[2\]](#)[\[7\]](#)[\[8\]](#)

Table 3: Key Mass Spectrometry Data (EI) for **8-Methylquinoline**[\[7\]](#)[\[9\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
143	100.0	[M] ⁺ (Molecular Ion)
142	43.2 - 44.4	[M-H] ⁺
144	11.1	[M+1] ⁺ (Isotopic Peak)
129	26.9	[M-CH ₂] ⁺ or [M-N] ⁺
115	14.3 - 15.3	[M-H-HCN] ⁺ or [M-C ₂ H ₃] ⁺

Infrared (IR) Spectroscopy

The IR spectrum of **8-methylquinoline** reveals characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 4: Principal IR Absorption Bands for **8-Methylquinoline**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3050-3000	C-H Stretch	Aromatic
2950-2850	C-H Stretch	Methyl (-CH ₃)
1600-1450	C=C and C=N Stretch	Aromatic/Heterocyclic Ring
1450-1375	C-H Bend	Methyl (-CH ₃)
850-750	C-H Bend (out-of-plane)	Substituted Benzene Ring

Note: These are characteristic ranges. The NIST Chemistry WebBook provides reference spectra for **8-methylquinoline**.[\[1\]](#)[\[3\]](#)

Experimental Protocols

The following protocols provide a generalized methodology for the spectroscopic analysis of **8-methylquinoline**.

NMR Sample Preparation and Acquisition

This protocol is applicable for both ^1H and ^{13}C NMR spectroscopy.

- Sample Preparation: Accurately weigh approximately 25 mg of **8-methylquinoline**.[\[4\]](#)[\[5\]](#)
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Ensure the sample is fully dissolved; vortex the tube gently if necessary.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity. For high-quality spectra, this is a critical step.[\[10\]](#)
- Data Acquisition:
 - Acquire a standard ^1H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be used to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a greater number of scans is required due to the low natural abundance of the ^{13}C isotope.[\[10\]](#) A proton-decoupled experiment is standard.
 - Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

- Calibrate the spectrum by referencing the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.0 ppm for ^{13}C).[\[11\]](#)

Mass Spectrometry Protocol (GC-MS)

- Sample Preparation: Prepare a dilute solution of **8-methylquinoline** in a volatile organic solvent such as dichloromethane or methanol. A concentration of approximately 100 $\mu\text{g/mL}$ is a suitable starting point.
- Instrumentation (GC-MS):
 - Set the gas chromatograph (GC) inlet temperature to approximately 250°C.
 - Use a suitable capillary column (e.g., a non-polar DB-5 or similar).
 - Program the oven temperature with a gradient to ensure good separation (e.g., start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min).
 - Set the mass spectrometer (MS) to Electron Ionization (EI) mode with a standard energy of 70 eV.
 - Set the ion source temperature to ~230°C and the quadrupole temperature to ~150°C.
- Data Acquisition:
 - Inject a small volume (typically 1 μL) of the sample solution into the GC.
 - Acquire mass spectra across a relevant m/z range (e.g., 40-400 amu).
 - The resulting total ion chromatogram (TIC) will show a peak at the retention time of **8-methylquinoline**. The mass spectrum corresponding to this peak can then be analyzed.

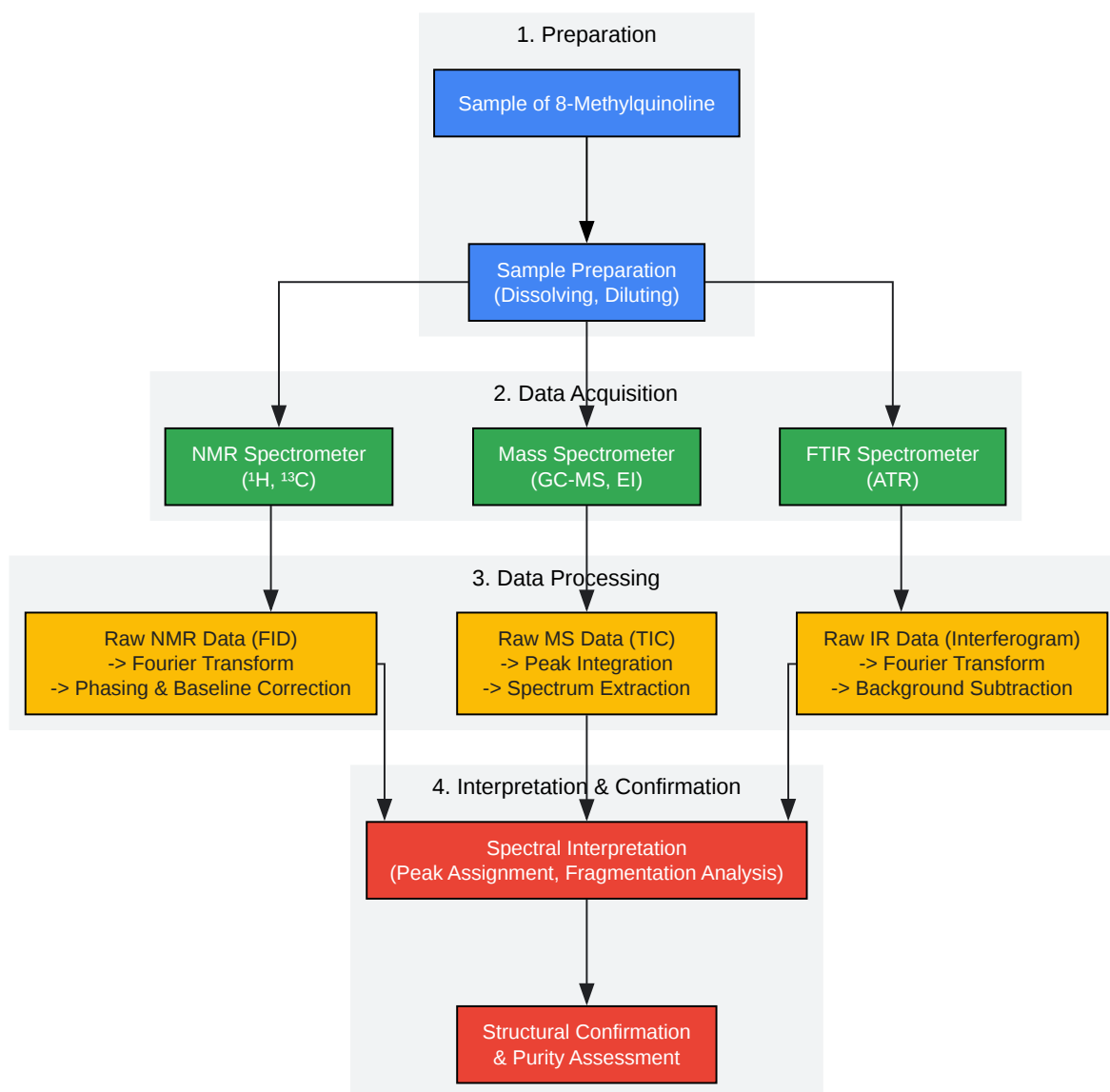
IR Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples like **8-methylquinoline**.

- Sample Preparation: No specific preparation is needed for a liquid sample. Ensure the sample is free from particulate matter.
- Instrumentation (ATR-FTIR):
 - Before analysis, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.[\[12\]](#)
- Data Acquisition:
 - Place a single drop of **8-methylquinoline** directly onto the ATR crystal, ensuring it completely covers the crystal surface.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
 - After acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Spectroscopic Analysis Workflow

The logical flow for the comprehensive analysis of a chemical entity like **8-methylquinoline** involves several key stages, from sample handling to final structural confirmation. This process ensures data integrity and accurate interpretation.



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Caption: Workflow for the spectroscopic analysis of **8-methylquinoline**.

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